

# PNB-001 clinical trial results versus preclinical data

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Preclinical and Clinical Trial Data for **PNB-001**, a Novel CCK Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data and clinical trial results for **PNB-001** (also known as GPP-Balacovin), a novel therapeutic agent targeting cholecystokinin (CCK) receptors. The information is intended to offer an objective overview of its performance, supported by available experimental data, to inform further research and development.

### **Mechanism of Action**

PNB-001's mechanism of action has been described with some variation in the literature. Primarily, it is identified as a selective antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor.[1][2] However, some sources also classify it as a CCK-A receptor agonist and a CCK-B receptor antagonist.[3][4][5] The CCK receptors are G protein-coupled receptors that mediate the physiological effects of the peptide hormones cholecystokinin and gastrin.[6] The CCK-B receptor is found in the brain and gastrointestinal tract and is involved in gastric acid secretion and cell proliferation.[5]

Below is a diagram illustrating the general signaling pathways of CCK-A and CCK-B receptors.





Click to download full resolution via product page

### **CCK Receptor Signaling Pathways**

### **Data Presentation**

The following tables summarize the quantitative data from preclinical studies and clinical trials of **PNB-001**.

Table 1: Preclinical Data Summary



| Parameter                                     | Value                                      | Species/System               | Reference |
|-----------------------------------------------|--------------------------------------------|------------------------------|-----------|
| Receptor Binding & Potency                    |                                            |                              |           |
| CCK2 Binding Affinity (IC50)                  | 20 nM                                      | Not Specified                | [1]       |
| CCK2 Antagonism<br>(IC50)                     | 1 nM                                       | In vitro                     | [2]       |
| Potency vs. L-365,260                         | 10 times more potent                       | Not Specified                | [1]       |
| Potency vs. Aspirin                           | 20 times more potent                       | Antipyretic and pain studies | [7]       |
| Pharmacokinetics                              |                                            |                              |           |
| Half-life (Rat Liver<br>Microsome)            | 1.20 min                                   | Rat                          | [1]       |
| Half-life (Dog &<br>Human Liver<br>Microsome) | ~12 min                                    | Dog, Human                   | [1]       |
| Plasma Protein<br>Binding                     | 97%                                        | Rat, Human                   |           |
| In Vivo Efficacy                              |                                            |                              |           |
| Indomethacin-Induced                          | Effective at 5 mg/kg & 20 mg/kg            | Rat                          | [1]       |
| Dengue Fever Viremia<br>Model                 | 70-80% reduction in death rate at 10 mg/kg | NMRI mice                    | [1]       |
| Drug Metabolism                               |                                            |                              |           |
| CYP3A4, CYP2C9,<br>CYP1A2 Inhibition          | No inhibition up to 10<br>μΜ               | In vitro                     |           |
| CYP2C19 Inhibition                            | No inhibition up to 3<br>μΜ                | In vitro                     |           |



Table 2: Clinical Trial Data Summary



| Study Phase                                | Parameter                                       | Value                               | Population | Reference |
|--------------------------------------------|-------------------------------------------------|-------------------------------------|------------|-----------|
| Phase 1                                    |                                                 |                                     |            |           |
| Single Ascending<br>Dose (SAD)<br>Range    | 25-1500 mg                                      | 42 Healthy<br>Volunteers            | [1]        |           |
| Multiple<br>Ascending Dose<br>(MAD)        | 50, 100, 200 mg<br>for 14 days                  | 32 Healthy<br>Volunteers            | [1]        |           |
| Total Subjects                             | 74 Healthy<br>Volunteers                        | [1]                                 |            |           |
| Adverse Events<br>(MAD)                    | 2/32 subjects (1 vomiting, 1 increased ALT)     | Healthy<br>Volunteers               | [1][5][6]  |           |
| Mean Half-life<br>(MAD, Day 1)             | 2.4 - 6.8 hours                                 | Healthy<br>Volunteers               | [4]        |           |
| Mean Half-life<br>(MAD, Day 14)            | 5.3 - 7.9 hours                                 | Healthy<br>Volunteers               | [4]        |           |
| Phase 2<br>(COVID-19)                      |                                                 |                                     |            |           |
| Dose                                       | 100 mg, three<br>times daily for 14<br>days     | 40 Moderate<br>COVID-19<br>Patients | [8]        |           |
| Primary Endpoint<br>(WHO Ordinal<br>Scale) | Significant improvement (p=0.042)               | COVID-19<br>Patients                | [3][4][8]  |           |
| Mortality (Day<br>28)                      | 1/20 (PNB-001<br>arm) vs. 2/20<br>(Control arm) | COVID-19<br>Patients                | [3][8]     |           |
| Hospitalization<br>(Day 15)                | 1/20 (PNB-001<br>arm) vs. 5/20<br>(Control arm) | COVID-19<br>Patients                | [3][5]     |           |



| Time to No<br>Supplemental<br>Oxygen | Day 6 (50% of<br>patients in PNB-<br>001 arm) vs. Day<br>8 (Control arm) | COVID-19<br>Patients | [3] |
|--------------------------------------|--------------------------------------------------------------------------|----------------------|-----|
| Chest X-ray<br>Score<br>Improvement  | Significant improvement (p=0.032)                                        | COVID-19<br>Patients | [3] |
| Biomarker (N/L ratio)                | Significant reduction                                                    | COVID-19<br>Patients | [3] |
| Lymphocyte<br>Count                  | Increased<br>(p=0.032)                                                   | COVID-19<br>Patients | [3] |
| Neutrophil Count                     | Reduced<br>(p=0.013)                                                     | COVID-19<br>Patients | [3] |
| Related Adverse<br>Events            | None reported                                                            | COVID-19<br>Patients | [8] |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key preclinical and clinical studies of **PNB-001**.

# Preclinical Study: Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats

- Objective: To evaluate the efficacy of PNB-001 in a rat model of IBD.
- Methodology:
  - IBD was induced in rats using indomethacin.
  - Animals were treated orally with PNB-001 at doses of 5 mg/kg and 20 mg/kg.
  - A positive control group was treated with prednisolone.



- The extent of inflammation and damage to gastrointestinal tissues was assessed through gross pathological and histopathological examinations.[1]
- Results: PNB-001 was reported to be "extremely effective" in reducing inflammation and IBD-dependent damage. The reversal of IBD and Crohn's disease-like pathology was observed to be dose-dependent.



Click to download full resolution via product page

#### **Preclinical IBD Study Workflow**





## Clinical Trial: Phase 2 Study in Moderate COVID-19 Patients

- Objective: To assess the efficacy and safety of PNB-001 in patients with moderate COVID-19 infection.
- Study Design: A multi-center, randomized, parallel-group, comparative, open-label study.[3] [4]
- Participants: 40 patients with laboratory-confirmed SARS-CoV-2 infection, pneumonia without severe disease, and at least two symptoms of COVID-19.[3][8]
- Interventions:
  - o Test Arm (n=20): PNB-001 (100 mg orally, three times daily for 14 days) + Best Care (BC).
  - Control Arm (n=20): Best Care (BC) alone.[3]
- Primary Endpoint: Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.[3]
- Secondary Endpoints: Mortality by day 28, duration of hospitalization, need for supplemental oxygen, and changes in inflammatory markers (ESR, CRP, IL-6, N/L ratio).[3]





Click to download full resolution via product page

**Phase 2 COVID-19 Trial Workflow** 

## Conclusion

The available data suggests that **PNB-001** is a promising therapeutic candidate with a favorable safety profile in early clinical trials and demonstrated efficacy in preclinical models of inflammation and pain, as well as in a Phase 2 trial for moderate COVID-19. The preclinical



data established its potent interaction with the CCK2 receptor and its pharmacokinetic properties. The Phase 1 trials in healthy volunteers indicated good tolerability across a wide range of doses. The Phase 2 results in COVID-19 patients suggest a potential role for **PNB-001** in modulating the inflammatory response and improving clinical outcomes. Further investigation, including larger, controlled clinical trials, is warranted to fully elucidate its therapeutic potential and confirm these initial findings across various indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. One moment, please... [pnbvesper.com]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Cholecystokinin B receptor Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PNB-001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [PNB-001 clinical trial results versus preclinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615615#pnb-001-clinical-trial-results-versus-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com